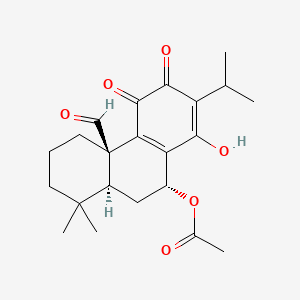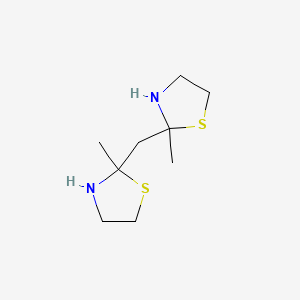
2,2'-Methylenebis(2-methylthiazolidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(2-methylthiazolidine) is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(2-methylthiazolidine) typically involves the reaction of 2-methylthiazolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two thiazolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(2-methylthiazolidine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
2,2’-Methylenebis(2-methylthiazolidine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(2-methylthiazolidine) involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its role in the biological functioning of several essential molecules and its wide range of biological activities.
2-Methylthiazolidine: A simpler analog that shares similar structural features but lacks the methylene bridge.
Thiazolidine derivatives: Various derivatives exhibit diverse therapeutic and pharmaceutical activities.
Uniqueness
2,2’-Methylenebis(2-methylthiazolidine) is unique due to its methylene bridge, which enhances its stability and biological activity compared to simpler thiazolidine compounds. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
116112-97-1 |
|---|---|
Formule moléculaire |
C9H18N2S2 |
Poids moléculaire |
218.4 g/mol |
Nom IUPAC |
2-methyl-2-[(2-methyl-1,3-thiazolidin-2-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C9H18N2S2/c1-8(10-3-5-12-8)7-9(2)11-4-6-13-9/h10-11H,3-7H2,1-2H3 |
Clé InChI |
GHBRLJWGIJDPQC-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCCS1)CC2(NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


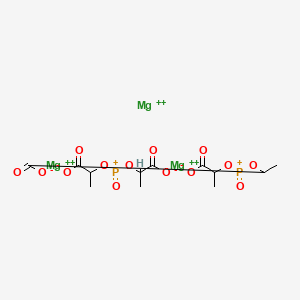

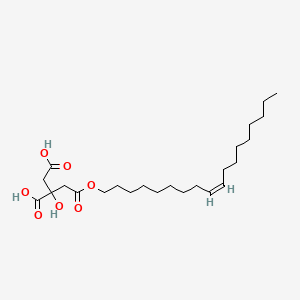
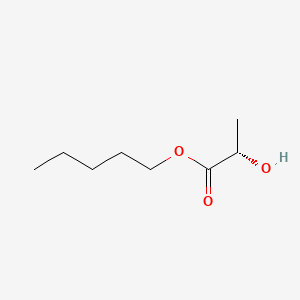
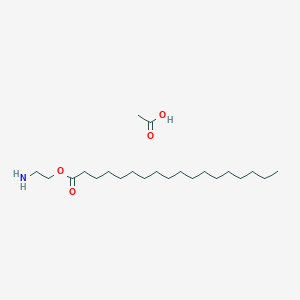
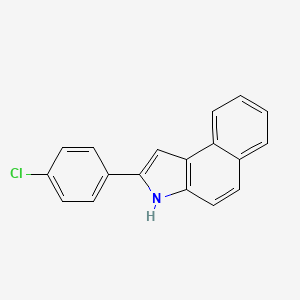
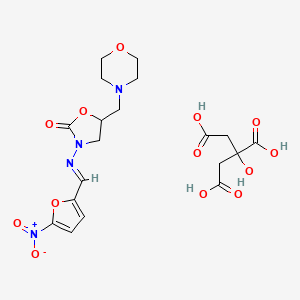
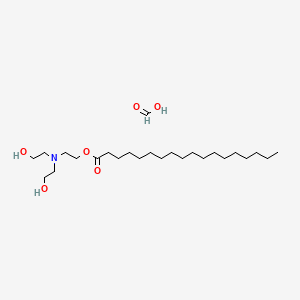

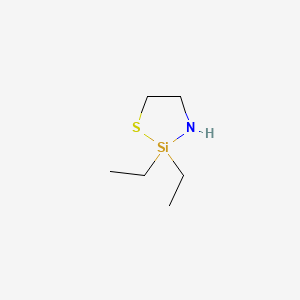
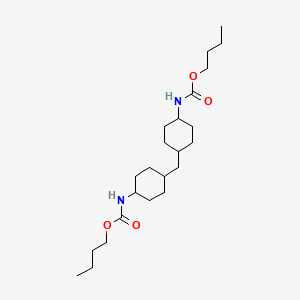
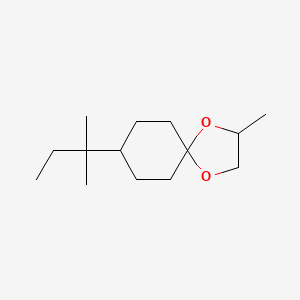
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
